1beta-Hydroxydeoxycholic Acid-D4 (major)
CAS No.:
Cat. No.: VC16190309
Molecular Formula: C24H40O5
Molecular Weight: 412.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40O5 |
|---|---|
| Molecular Weight | 412.6 g/mol |
| IUPAC Name | 4-[(1R,3S,5R,8S,9S,10S,12R,13R,17S)-2,2,4,4-tetradeuterio-1,3,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16+,17+,18?,19+,20-,21-,23+,24-/m1/s1/i10D2,11D2 |
| Standard InChI Key | DAKYVYUAVGJDRK-ZHDVLNITSA-N |
| Isomeric SMILES | [2H]C1([C@H]2CC[C@@H]3[C@@H]([C@]2([C@@H](C([C@H]1O)([2H])[2H])O)C)C[C@H]([C@]4(C3CC[C@H]4C(C)CCC(=O)O)C)O)[2H] |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Introduction
Chemical and Structural Characteristics
Molecular Architecture and Isotopic Labeling
1β-Hydroxydeoxycholic Acid-D4 (major) is characterized by a tetra-deuterated structure, where four hydrogen atoms are replaced with deuterium at specific positions on the cholanic acid backbone. The parent compound, 1β-OH-DCA, is a trihydroxy-5β-cholanic acid derivative with hydroxyl groups at the 1β, 3α, and 12α positions . The deuterium labeling occurs predominantly at non-exchangeable sites, ensuring metabolic stability and isotopic fidelity during in vivo studies. The molecular formula (CHDO) and weight (408.6 g/mol) distinguish it from the non-deuterated form (407.6 g/mol), facilitating its use as an internal standard in quantitative assays .
Analytical Methodologies for Quantification
LC-MS/MS Assay Development
Recent advancements in analytical chemistry have enabled the precise measurement of 1β-OH-DCA-D4 and its conjugates in human plasma and urine. A validated LC-MS/MS method developed by researchers achieves a lower limit of quantification (LLOQ) of 50 pg/mL for total 1β-OH-DCA (free and conjugated forms) . Key mass transition parameters for the deuterated analog include a precursor-to-product ion transition of m/z 411.3 → 411.3, optimized with collision energy (−18 V) and declustering potential (−200 V) .
Table 1: MRM Parameters for 1β-OH-DCA-D4 and Related Analytes
| Compound | MRM Transition (m/z) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|
| 1β-OH-DCA-D4 | 411.3 → 411.3 | −18 | −200 |
| DCA (Internal Std) | 395.2 → 395.2 | −20 | −160 |
Role as an Internal Standard
In pharmacokinetic studies, 1β-OH-DCA-D4 is spiked into biological samples to correct for matrix effects and ionization efficiency variations. For example, Hayes et al. utilized this deuterated standard to normalize urinary 1β-OH-DCA levels in a cohort of carbamazepine-treated patients, revealing a 7-fold increase in the 1β-OH-DCA/DCA ratio compared to healthy controls . This application underscores its indispensability in biomarker research.
Metabolic Pathways and Enzymatic Regulation
CYP3A-Mediated Hydroxylation
The formation of 1β-OH-DCA from DCA is catalyzed primarily by hepatic cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A7. Recombinant enzyme studies demonstrate that CYP3A5 contributes minimally to this reaction, with catalytic activity 10–50 times lower than CYP3A4 . The deuterated analog undergoes identical metabolic transformations, enabling real-time tracking of CYP3A activity in vivo.
Conjugation and Excretion
Following hydroxylation, 1β-OH-DCA undergoes phase II metabolism via conjugation with glycine, taurine, glucuronic acid, or sulfate. Glycine conjugates dominate in human hepatocytes, constituting approximately 60–70% of total metabolites . These conjugates enhance aqueous solubility, facilitating biliary excretion and renal clearance. The deuterated form mirrors these pathways, ensuring physiological relevance in tracer studies.
Pharmacokinetic and Pharmacodynamic Insights
Induction and Inhibition Dynamics
Clinical studies employing 1β-OH-DCA-D4 have elucidated CYP3A modulation by xenobiotics. Rifampicin induction (600 mg/day for 7 days) elevates plasma total 1β-OH-DCA exposure 6.8–10.3-fold, as measured by AUC and C . Conversely, itraconazole inhibition reduces total 1β-OH-DCA levels by 81–85%, underscoring its sensitivity to CYP3A inhibition .
Table 2: Biomarker Response to CYP3A Modulation
| Parameter | Rifampicin Induction (Fold Change) | Itraconazole Inhibition (% Reduction) |
|---|---|---|
| AUC | 6.8 | 84 |
| C | 10.3 | 82 |
| Mean Concentration | 10.3 | 81 |
Correlation with Midazolam Metrics
In healthy volunteers, the urinary 1β-OH-DCA/DCA ratio correlates significantly with oral midazolam clearance (r = 0.652, p = 0.041) and C (r = −0.652, p = 0.041) . This bidirectional relationship highlights its utility as a non-invasive CYP3A phenotyping tool, circumventing the need for probe drug administration.
Clinical and Research Applications
Biomarker for Drug Development
1β-Hydroxydeoxycholic Acid-D4 addresses limitations of traditional CYP3A biomarkers like 4β-hydroxycholesterol (4β-HC), which exhibits a long half-life (~17 days) and poor dynamic range for inhibition studies . Its rapid response to enzyme modulators enables real-time DDI assessment during early-phase clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume